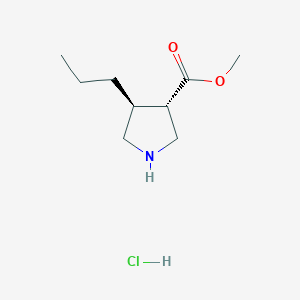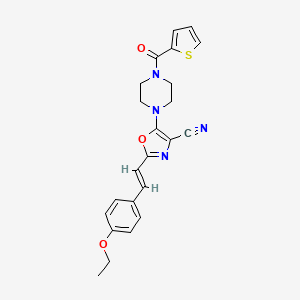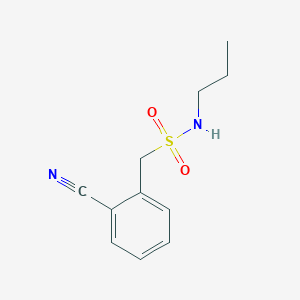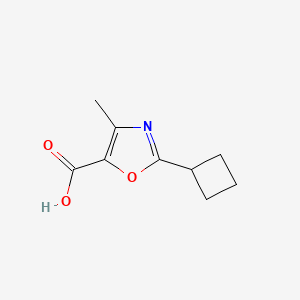
Methyl (3S,4S)-4-propylpyrrolidine-3-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together . Unfortunately, the specific molecular structure analysis for “Methyl (3S,4S)-4-propylpyrrolidine-3-carboxylate;hydrochloride” is not available in the sources I found.Chemical Reactions Analysis
Chemical reactions involve changes in the arrangement of atoms to produce new substances . The specific chemical reactions involving “Methyl (3S,4S)-4-propylpyrrolidine-3-carboxylate;hydrochloride” are not available in the sources I found.Scientific Research Applications
Synthesis of Pheromones
The compound has been utilized in the synthesis of enantiopure pheromones, specifically those that are used by ants as communication signals . These pheromones have a chiral methyl branching and an α-oxygenated carbon center, which are common features in many natural products. The synthesis of such compounds is crucial for studying ant behavior and communication.
Development of PET Radioligands
It serves as a precursor in the synthesis of PET (Positron Emission Tomography) radioligands . These radioligands are used in neuroimaging to study the distribution and density of neurotransmitter transporters in the brain, which is vital for understanding neurological and psychiatric disorders.
Drug Design and Discovery
This compound has been identified as a novel PDE9A inhibitor and has advanced into clinical trials . The design and discovery of such inhibitors are significant for developing treatments for diseases like Alzheimer’s, where PDE9A plays a role in cognitive function.
Study of N-Nitrosamine Impurities
EN300-26975715 has been linked to the study of N-Nitrosamine impurities in drugs . These impurities are known to be carcinogenic, and understanding their formation and effects is essential for drug safety and regulatory compliance.
Organoboron Derivatives Synthesis
The compound is used in the synthesis of organoboron derivatives, which are pivotal in modern medicinal chemistry for C–C bond formation . These derivatives are key intermediates in various coupling reactions, including Suzuki-Miyaura coupling, which is widely used in the synthesis of pharmaceuticals.
Chemical Synthesis of Organic Compounds
Lastly, it is a building block in the chemical synthesis of a wide variety of organic compounds . Its versatility allows for the creation of complex molecules that can be used in further research and development in chemistry and pharmacology.
properties
IUPAC Name |
methyl (3S,4S)-4-propylpyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-4-7-5-10-6-8(7)9(11)12-2;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQMZVGKYNKBCF-SCLLHFNJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CNCC1C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CNC[C@H]1C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3S,4S)-4-propylpyrrolidine-3-carboxylate;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylsulfanyl-2-[4-(morpholine-4-sulfonyl)-2-nitro-phenylamino]-butyric acid](/img/structure/B3008984.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B3008989.png)
![2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B3008992.png)


![{2-[(2-Furylmethyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B3008997.png)

![ethyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B3009000.png)
![Methyl 3-[(2-furylcarbonyl)amino]-4-(phenylsulfonyl)benzenecarboxylate](/img/structure/B3009002.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide](/img/structure/B3009004.png)

![N-(2-azepan-1-ylethyl)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-amine](/img/structure/B3009006.png)
